molecular formula C14H9Cl3N2O4 B3930588 3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide

Cat. No. B3930588
M. Wt: 375.6 g/mol
InChI Key: XGZFCEZNXUEEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide, also known as GW 9662, is a synthetic compound that has been widely used in scientific research. It is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, which means it can block the activity of this receptor. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. Therefore, GW 9662 has been extensively studied for its potential therapeutic applications in various diseases, such as diabetes, obesity, cancer, and neurodegenerative disorders.

Mechanism of Action

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 acts as a competitive antagonist of PPARγ, which means it can bind to the receptor and prevent its activation by natural ligands or synthetic agonists. The binding of this compound 9662 to PPARγ induces a conformational change that blocks the recruitment of coactivators and the formation of a transcriptional complex. Therefore, this compound 9662 can inhibit the expression of PPARγ target genes and modulate various physiological processes.
Biochemical and physiological effects:
The inhibition of PPARγ by this compound 9662 can have diverse biochemical and physiological effects, depending on the tissue and cell type. For instance, this compound 9662 has been shown to reduce adipocyte differentiation and lipid accumulation in vitro and in vivo, which suggests its potential use in the treatment of obesity and related disorders. Moreover, this compound 9662 has been shown to inhibit the growth and proliferation of cancer cells by blocking the PPARγ-dependent signaling pathways. Additionally, this compound 9662 has been shown to modulate the immune response and reduce inflammation in various animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has several advantages for lab experiments, such as its high specificity and potency as a PPARγ antagonist, its stability and solubility in various media, and its availability from commercial sources. However, this compound 9662 also has some limitations, such as its potential off-target effects on other nuclear receptors or enzymes, its potential toxicity and side effects at high concentrations, and its limited bioavailability and pharmacokinetic properties in vivo.

Future Directions

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has opened new avenues for research in the field of PPARγ biology and therapeutic applications. Some of the future directions for this compound 9662 research include:
- Investigating the role of PPARγ in different tissues and organs, and identifying its target genes and pathways in various physiological and pathological conditions.
- Developing new PPARγ antagonists with improved potency, selectivity, and pharmacokinetic properties, and testing their efficacy and safety in preclinical and clinical studies.
- Exploring the potential use of PPARγ antagonists in combination with other drugs or therapies for the treatment of complex diseases, such as cancer, diabetes, and neurodegenerative disorders.
- Developing new screening assays and biomarkers for the identification and validation of PPARγ antagonists and their therapeutic targets.
- Investigating the potential use of PPARγ antagonists as research tools in other fields, such as stem cell biology, epigenetics, and drug discovery.

Scientific Research Applications

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has been widely used as a tool compound in scientific research to investigate the function and mechanism of PPARγ. It has been shown to inhibit the transcriptional activity of PPARγ and prevent its binding to DNA. Therefore, this compound 9662 can be used to study the downstream effects of PPARγ signaling and identify its target genes and pathways. Moreover, this compound 9662 has been used to validate the specificity of PPARγ agonists and antagonists in various cellular and animal models.

properties

IUPAC Name

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O4/c1-23-13-10(16)4-7(5-11(13)17)14(20)18-12-3-2-8(19(21)22)6-9(12)15/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZFCEZNXUEEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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